![molecular formula C22H23FN2O2 B2819188 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one CAS No. 853323-62-3](/img/structure/B2819188.png)
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one has provided insights into the development of novel synthetic routes and the exploration of their potential applications in medicinal chemistry. For instance, the synthesis of flunarizine, a drug with a similar structural framework, involves regioselective metal-catalyzed amination processes, highlighting the compound's relevance in the synthesis of calcium channel blockers used in treating migraines and other conditions (Shakhmaev, Sunagatullina, & Zorin, 2016).
Pharmacological Applications
Compounds with the piperazine moiety, akin to the one mentioned, play a crucial role in medicinal chemistry, where they are often evaluated for their therapeutic potential. For example, derivatives of piperazine-1-yl-1H-indazole have been synthesized and characterized for their potential in drug discovery, indicating the significance of such structures in developing new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Crystallographic and Structural Analysis
Crystallographic studies of compounds structurally related to the query compound provide valuable insights into their molecular geometry, intermolecular interactions, and potential binding mechanisms with biological targets. For example, the crystal structure analysis of flunarizinium hydrogen maleate and related salts reveals intricate hydrogen-bonded framework structures, emphasizing the importance of crystallography in understanding drug-receptor interactions and the design of novel pharmaceuticals (Kavitha et al., 2013).
Biochemical Studies and Mechanisms of Action
Investigations into the biochemical properties and mechanisms of action of piperazine derivatives have led to a deeper understanding of their pharmacological effects. Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, for instance, contribute to the development of new fluorescent probes and photoactive materials, showcasing the broad applicability of these compounds in biochemical research (Gan, Chen, Chang, & Tian, 2003).
Safety and Hazards
将来の方向性
The future directions for research on “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one” could include elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, assessing its safety and hazards would be crucial .
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleoside and nucleoside analogues through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound’s action on ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This can affect nucleotide synthesis, regulation of adenosine function, and chemotherapy .
特性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-7-8-18-17(13-21(26)27-22(18)16(15)2)14-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCZFKZYABFVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

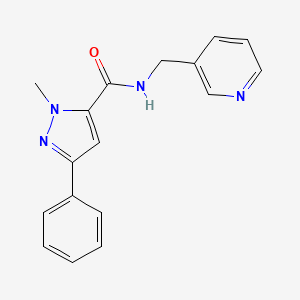
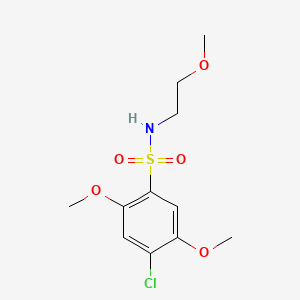
![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)


![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)
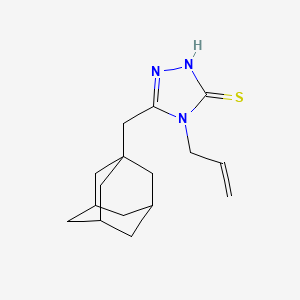
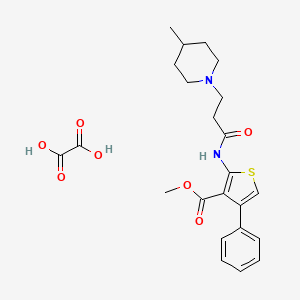
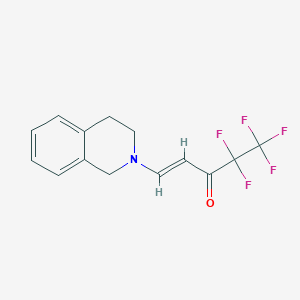
![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)
![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
